molecular formula C7H5BrN2O B2768594 4-Bromo-5-methyl-2,1,3-benzoxadiazole CAS No. 32991-42-7

4-Bromo-5-methyl-2,1,3-benzoxadiazole

Cat. No.: B2768594
CAS No.: 32991-42-7
M. Wt: 213.034
InChI Key: DZBIQKCIAMEITM-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C7H5BrN2O. It is a derivative of benzoxadiazole, characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Scientific Research Applications

4-Bromo-5-methyl-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and dyes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2,1,3-benzoxadiazole typically involves the reaction of 2-aminophenol with bromine and methylating agents under controlled conditions. One common method includes the bromination of 2-aminophenol followed by cyclization with methylating agents to form the desired benzoxadiazole derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methyl-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-bromo-5-methyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBIQKCIAMEITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NON=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32991-42-7
Record name 4-bromo-5-methyl-2,1,3-benzoxadiazole
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